molecular formula C13H13BrO4 B12067317 trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate

Cat. No.: B12067317
M. Wt: 313.14 g/mol
InChI Key: JSQOFLGTHSGKCI-GXSJLCMTSA-N
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Description

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C13H13BrO4 and a molecular weight of 313.14 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context

Comparison with Similar Compounds

trans-Methyl 2-((4-bromo-2-formylphenoxy)methyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

  • trans-Methyl 2-((4-chloro-2-formylphenoxy)methyl)cyclopropanecarboxylate
  • trans-Methyl 2-((4-fluoro-2-formylphenoxy)methyl)cyclopropanecarboxylate
  • trans-Methyl 2-((4-iodo-2-formylphenoxy)methyl)cyclopropanecarboxylate

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

methyl (1R,2R)-2-[(4-bromo-2-formylphenoxy)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13BrO4/c1-17-13(16)11-5-9(11)7-18-12-3-2-10(14)4-8(12)6-15/h2-4,6,9,11H,5,7H2,1H3/t9-,11+/m0/s1

InChI Key

JSQOFLGTHSGKCI-GXSJLCMTSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1COC2=C(C=C(C=C2)Br)C=O

Canonical SMILES

COC(=O)C1CC1COC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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